molecular formula C20H22O9 B12299592 Afzelechin 7-apioside CAS No. 114590-44-2

Afzelechin 7-apioside

Katalognummer: B12299592
CAS-Nummer: 114590-44-2
Molekulargewicht: 406.4 g/mol
InChI-Schlüssel: BJBAEYMVZJJUEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Afzelechin 7-apioside is a hydroxyflavan, specifically a flavan-3-ol, which is a type of flavonoid. It is characterized by the presence of a hydroxyl group at position 3 on the B ring, but not at position 4. This compound is found in various plant species and has been studied for its potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Afzelechin 7-apioside typically involves the glycosylation of afzelechin with apiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the apiose moiety to the hydroxyl group of afzelechin under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated apiose derivatives and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods, such as the use of engineered microorganisms and plant cell cultures, have shown promise in producing this compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

Afzelechin 7-apioside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a model compound to study flavonoid chemistry and glycosylation reactions.

    Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.

Wirkmechanismus

Afzelechin 7-apioside exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Afzelechin 7-apioside is similar to other flavan-3-ols, such as catechin and epicatechin. its unique glycosylation with apiose distinguishes it from these compounds. This glycosylation can enhance its solubility, stability, and bioavailability, making it a more potent antioxidant and bioactive compound .

Similar Compounds

Eigenschaften

CAS-Nummer

114590-44-2

Molekularformel

C20H22O9

Molekulargewicht

406.4 g/mol

IUPAC-Name

7-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol

InChI

InChI=1S/C20H22O9/c21-8-20(26)9-27-19(18(20)25)28-12-5-14(23)13-7-15(24)17(29-16(13)6-12)10-1-3-11(22)4-2-10/h1-6,15,17-19,21-26H,7-9H2

InChI-Schlüssel

BJBAEYMVZJJUEM-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)O)O

melting_point

135 - 137 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.